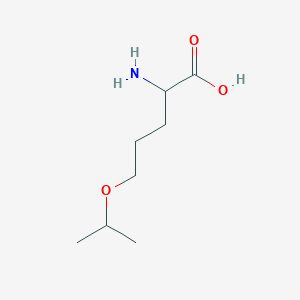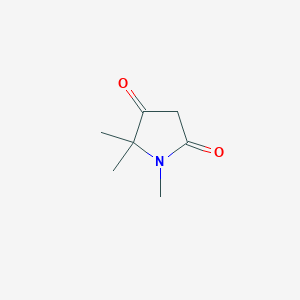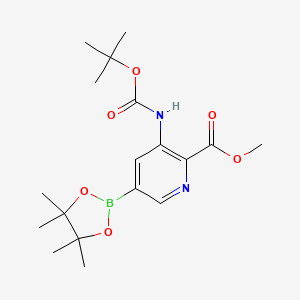
3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" is a chemical of interest due to its potential applications in the synthesis of functional polymers and in diol and carbohydrate recognition. While the provided papers do not directly discuss this compound, they provide insights into the behavior of similar boronic acid derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of acrylamido boronic acids, which are structurally related to the compound of interest, has been reported to suffer from poor synthetic strategies and unwanted polymerization. However, a two-step deprotection strategy for pinacolato methacrylamido phenylene boronic esters has been developed, leading to the generation of methacrylamido phenylboronic acids in good yield and purity . This suggests that a similar approach could potentially be applied to synthesize the compound "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" with high yield and purity.
Molecular Structure Analysis
Boronic acids are known for their ability to bind to diols through the formation of reversible covalent bonds. The study on 3-methoxycarbonyl-5-nitrophenyl boronic acid, which shares a similar methoxycarbonyl and phenylboronic acid moiety with the compound of interest, demonstrated high affinity diol recognition at neutral pH . This indicates that the electron-deficient nature of the boronic acid moiety in the compound of interest may also confer a high affinity for diol and carbohydrate recognition.
Chemical Reactions Analysis
The chemical reactivity of boronic acids is influenced by their functional groups. The research on methacrylamido phenylboronic acids and the high affinity diol recognition by a nitro-substituted boronic acid implies that the compound of interest may also participate in similar chemical reactions. These could include the formation of boronate esters with diols and the potential for incorporation into polymers through reactions involving the methacrylamido group.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester" are not detailed in the provided papers, the properties of boronic acids in general can be inferred. Boronic acids are typically stable under dry conditions but can form boronate esters in the presence of diols, especially in aqueous environments . The presence of electron-withdrawing groups, such as methoxycarbonyl, can enhance the acidity of the boronic acid and its ability to bind diols .
Aplicaciones Científicas De Investigación
Strategies for Analyzing Highly Reactive Pinacolboronate Esters
Pinacolboronate esters are crucial in Suzuki coupling reactions, allowing for the connection of organic building blocks to synthesize complex molecules. Analyzing these esters presents challenges due to their rapid hydrolysis. A study by Zhong et al. (2012) developed a method to stabilize and adequately solubilize these esters for analysis, demonstrating the technique's broad applicability for purity analysis of reactive pinacolboronate esters (Zhong et al., 2012).
Rapid Synthesis Using Microwave-Assisted Coupling
Dimauro and Kennedy (2007) highlighted the utility of 2-aminopyridine-5-boronic acid pinacol ester in microwave-assisted one-pot cyclization/Suzuki coupling for the efficient synthesis of diverse compound libraries. This emphasizes the ester's role as a versatile building block in rapid synthesis approaches (Dimauro & Kennedy, 2007).
Efficient Synthesis of Boronic Acids
Patel et al. (2016) developed a cost-effective synthesis method for (2-aminopyrimidin-5-yl) boronic acid, involving in situ protection of the amine and a Suzuki–Miyaura borylation to form the pinacol boronic ester. This showcases the practicality and efficiency of synthesizing boronic acids, which are integral to various chemical syntheses (Patel et al., 2016).
Applications in Medicinal Chemistry
Havel et al. (2018) reported on the synthesis of 3,4-substituted-5-aminopyrazoles and 4-substituted-2-aminothiazoles, used widely in medicinal chemistry, utilizing palladium-mediated α-arylation and Suzuki coupling. This underlines the importance of pinacol ester derivatives in the creation of pharmacologically relevant compounds (Havel et al., 2018).
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27BN2O6/c1-16(2,3)25-15(23)21-12-9-11(10-20-13(12)14(22)24-8)19-26-17(4,5)18(6,7)27-19/h9-10H,1-8H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIKAJPNNJNIJFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27BN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(BOC-Amino)-2-methoxycarbonylpyridine-5-boronic acid pinacol ester | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

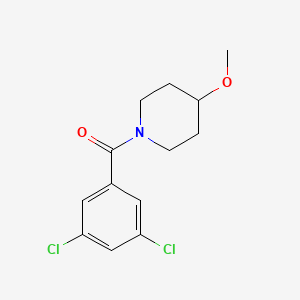
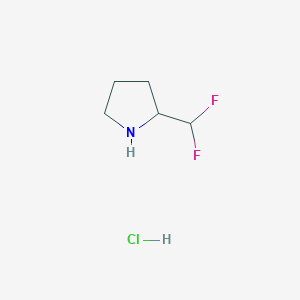
![Morpholino(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2517127.png)
![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)
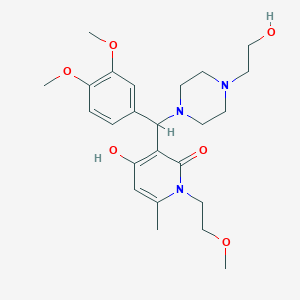

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2517131.png)
![N-Cyclohexyl-2-[1-(3-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-acetamide](/img/structure/B2517132.png)
![1-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-6-[2-(methoxyimino)ethyl]-4-oxo-1,4-dihydro-5-pyrimidinecarbonitrile](/img/structure/B2517133.png)
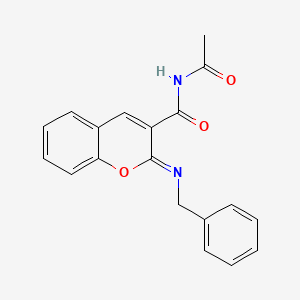
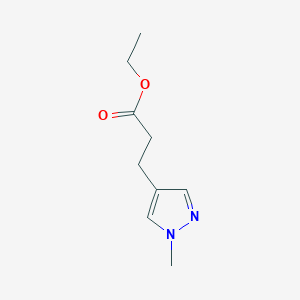
![1-(4-chlorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2517140.png)
